9-Aminoellipticine
Overview
Description
9-Aminoellipticine is a derivative of ellipticine, a naturally occurring alkaloid found in the leaves of the plant Ochrosia elliptica. This compound is known for its potent biological activities, particularly its anticancer properties. This compound has been extensively studied for its ability to intercalate into DNA, thereby disrupting the replication and transcription processes essential for cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminoellipticine typically involves the modification of ellipticine through various chemical reactions. One common method includes the nitration of ellipticine followed by reduction to introduce the amino group at the 9-position. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and sodium borohydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-Aminoellipticine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups on the molecule.
Reduction: Used primarily in the synthesis process to convert nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ellipticine derivatives.
Scientific Research Applications
9-Aminoellipticine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-Aminoellipticine involves its intercalation into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The formation of a Schiff base between this compound and abasic sites in DNA further enhances its ability to induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: The parent compound from which 9-Aminoellipticine is derived. It also exhibits anticancer properties but with different potency and specificity.
6-(3-Aminopropyl)ellipticine: Another derivative with modifications at different positions, showing varied biological activities.
Uniqueness
This compound is unique due to its specific modification at the 9-position, which enhances its DNA intercalation ability and anticancer efficacy compared to other ellipticine derivatives. This specificity makes it a valuable compound for targeted cancer therapy research.
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLRPEZTOOYTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970101 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54779-53-2 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54779-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Aminoellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminoellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Aminoellipticine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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